N,N'-(4-Cyclopropoxy-1,2-phenylene)dimethanesulfonamide
Description
N,N’-(4-Cyclopropoxy-1,2-phenylene)dimethanesulfonamide is a chemical compound with the molecular formula C11H16N2O5S2 and a molecular weight of 320.388 g/mol . This compound is characterized by the presence of cyclopropoxy and methanesulfonamide groups attached to a phenylene ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C11H16N2O5S2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[4-cyclopropyloxy-2-(methanesulfonamido)phenyl]methanesulfonamide |
InChI |
InChI=1S/C11H16N2O5S2/c1-19(14,15)12-10-6-5-9(18-8-3-4-8)7-11(10)13-20(2,16)17/h5-8,12-13H,3-4H2,1-2H3 |
InChI Key |
XSRDNCLDWRDJFG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-Cyclopropoxy-1,2-phenylene)dimethanesulfonamide typically involves the reaction of 4-cyclopropoxy-1,2-phenylenediamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-(4-Cyclopropoxy-1,2-phenylene)dimethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions are conducted in polar solvents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N,N’-(4-Cyclopropoxy-1,2-phenylene)dimethanesulfonamide is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-(4-Cyclopropoxy-1,2-phenylene)dimethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N,N’-(4-Cyclopropoxy-1,2-phenylene)dimethanesulfonamide is unique due to the presence of the cyclopropoxy group at the 4-position of the phenylene ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
